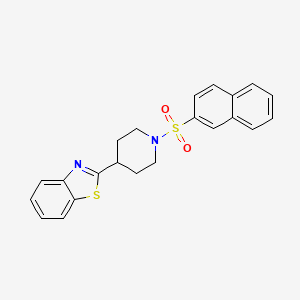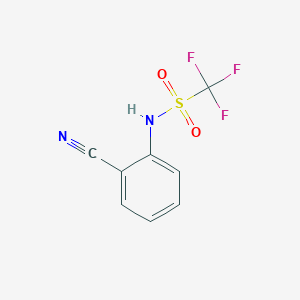
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group attached to a trifluoromethanesulfonamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-cyanophenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Condensation Reactions: The cyanophenyl group can engage in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation or degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, sulfonamides, and imines, which have significant applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyanophenyl group can also participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
N-(2-Cyanophenyl)benzimidoyl isothiocyanate: Contains an isothiocyanate group, making it more reactive in certain cycloaddition reactions.
2-(2-Cyanophenyl)-N-phenylacetamide: Features an acetamide group, which alters its reactivity and applications.
Uniqueness
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts high stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are essential for the development of effective and durable products.
Eigenschaften
Molekularformel |
C8H5F3N2O2S |
|---|---|
Molekulargewicht |
250.20 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-4-2-1-3-6(7)5-12/h1-4,13H |
InChI-Schlüssel |
OVRHHGRYPPQJQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)

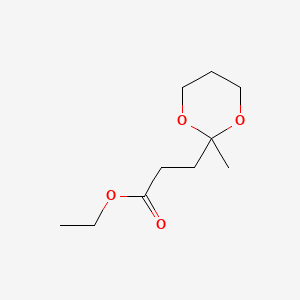

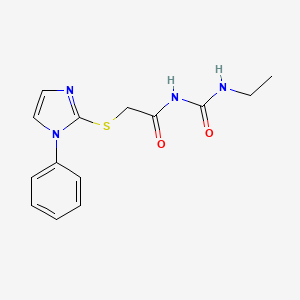

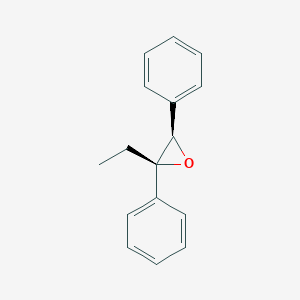



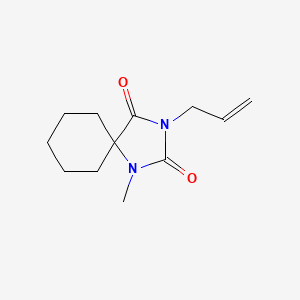
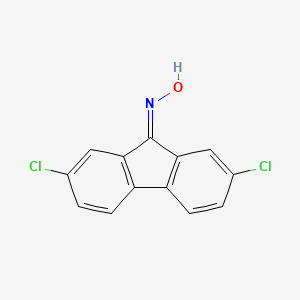
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)
